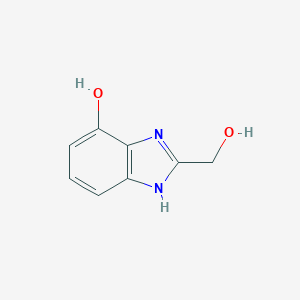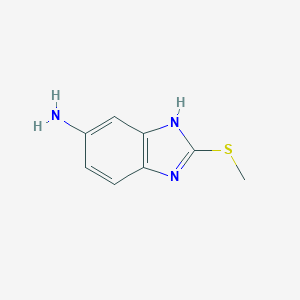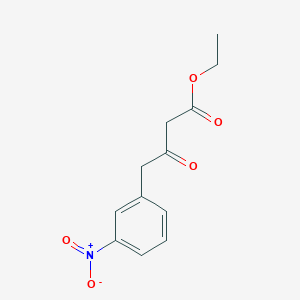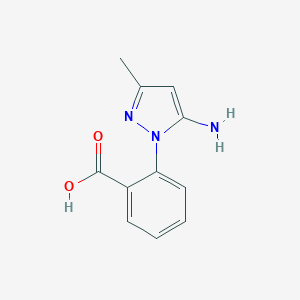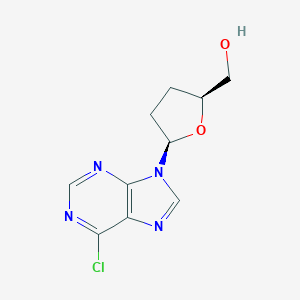
6-Chloro-ddP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base, such as 6-chloropurine.
Glycosylation: The purine base is glycosylated with a protected sugar derivative, such as 2,3-dideoxy-beta-D-glyceropentofuranose, under acidic or basic conditions.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated reactors. The process includes:
Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
化学反応の分析
Types of Reactions
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the purine ring or the sugar moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.
科学的研究の応用
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine has several scientific research applications, including:
Antiviral Research: Nucleoside analogs are often studied for their potential to inhibit viral replication by incorporating into viral DNA or RNA.
Cancer Research: These compounds can be used to study their effects on cancer cell proliferation and apoptosis.
Biochemical Studies: Researchers use nucleoside analogs to investigate the mechanisms of nucleic acid synthesis and repair.
作用機序
The mechanism of action of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the elongation of nucleic acid chains.
Induce Chain Termination: The lack of a 3’-hydroxyl group in the sugar moiety can lead to chain termination during nucleic acid synthesis.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyadenosine (ddA): Another nucleoside analog used in antiviral research.
6-Chloropurine: The parent compound used in the synthesis of various nucleoside analogs.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog with similar antiviral properties.
Uniqueness
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine is unique due to its specific structure, which combines the 6-chloropurine base with a 2,3-dideoxy sugar moiety. This unique structure imparts specific biological activities and makes it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
120503-34-6 |
|---|---|
分子式 |
C10H11ClN4O2 |
分子量 |
254.67 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChIキー |
HYFBPEGMDSQUBT-NKWVEPMBSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |
正規SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
Key on ui other cas no. |
120503-34-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


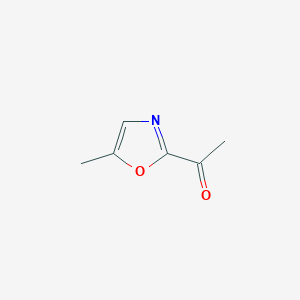
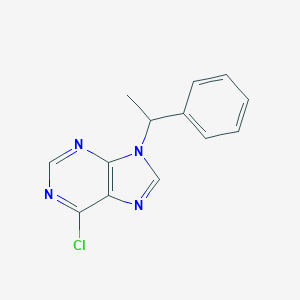
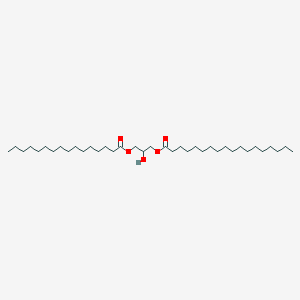
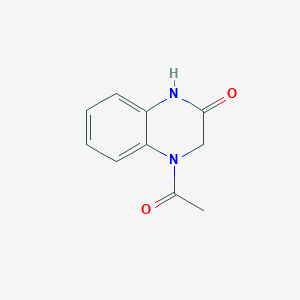
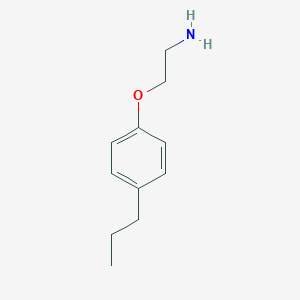
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
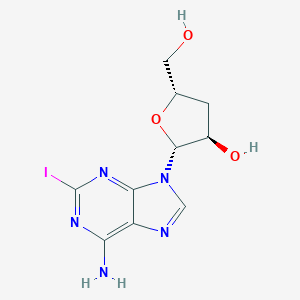
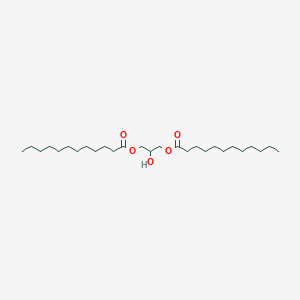
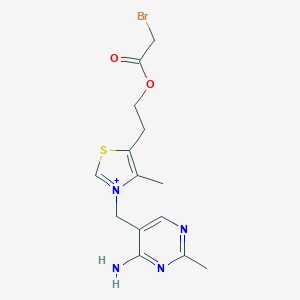
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
